7-Chloro-2-ethyl-5-fluoro-1-benzofuran
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Overview
Description
7-Chloro-2-ethyl-5-fluorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, ethyl, and fluoro substituents on the benzofuran ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethyl-5-fluorobenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylphenol, 4-chlorobenzoyl chloride, and fluorinating agents.
Formation of Benzofuran Core: The benzofuran core is constructed through a cyclization reaction. This can be achieved by reacting 2-ethylphenol with 4-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Fluorination: The introduction of the fluorine atom is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of 7-Chloro-2-ethyl-5-fluorobenzofuran follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-ethyl-5-fluorobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
7-Chloro-2-ethyl-5-fluorobenzofuran has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the mechanism of action of benzofuran derivatives and their effects on cellular pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 7-Chloro-2-ethyl-5-fluorobenzofuran involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of various cellular pathways. The presence of chloro, ethyl, and fluoro substituents enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-methyl-5-fluorobenzofuran: Similar structure but with a methyl group instead of an ethyl group.
7-Chloro-2-ethyl-5-bromobenzofuran: Similar structure but with a bromo group instead of a fluoro group.
7-Chloro-2-ethylbenzofuran: Lacks the fluoro substituent.
Uniqueness
7-Chloro-2-ethyl-5-fluorobenzofuran is unique due to the combination of chloro, ethyl, and fluoro substituents on the benzofuran ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
847867-07-6 |
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Molecular Formula |
C10H8ClFO |
Molecular Weight |
198.62 g/mol |
IUPAC Name |
7-chloro-2-ethyl-5-fluoro-1-benzofuran |
InChI |
InChI=1S/C10H8ClFO/c1-2-8-4-6-3-7(12)5-9(11)10(6)13-8/h3-5H,2H2,1H3 |
InChI Key |
SKQOKLGCTHIMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CC(=C2O1)Cl)F |
Origin of Product |
United States |
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